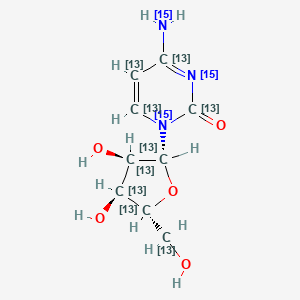
Cytidine-13C9,15N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-13C9,15N3 is a labeled form of cytidine, a pyrimidine nucleoside. It is composed of cytosine, a nitrogenous base, and a ribose sugar. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies and metabolic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-13C9,15N3 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the cytidine molecule. The process typically starts with the synthesis of labeled cytosine, which is then glycosylated to form the labeled cytidine. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the labeled atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The final product is often purified using chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form uridine.
Reduction: Reduction reactions can convert cytidine to dihydrouridine.
Substitution: Nucleophilic substitution reactions can replace the amino group in cytidine with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Uridine
Reduction: Dihydrouridine
Substitution: Various substituted cytidine derivatives
Applications De Recherche Scientifique
Cytidine-13C9,15N3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR studies to investigate molecular structures and dynamics.
Biology: Helps in studying metabolic pathways and nucleotide metabolism.
Medicine: Used in research on neuropsychiatric disorders and cerebrovascular diseases.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
Cytidine-13C9,15N3 exerts its effects by incorporating into RNA and DNA, influencing various biological processes. It controls neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function. The labeled isotopes allow for precise tracking and analysis of these processes in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uridine-13C9,15N2
- Guanosine-13C10,15N5
- Thymidine-13C10,15N2
- Adenosine-13C10,15N5
Uniqueness
Cytidine-13C9,15N3 is unique due to its specific labeling with carbon-13 and nitrogen-15, which makes it particularly useful in NMR studies and metabolic research. Its ability to incorporate into RNA and DNA allows for detailed investigation of nucleotide metabolism and related biological processes .
Propriétés
Formule moléculaire |
C9H13N3O5 |
|---|---|
Poids moléculaire |
255.13 g/mol |
Nom IUPAC |
4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clé InChI |
UHDGCWIWMRVCDJ-IOTAFMPHSA-N |
SMILES isomérique |
[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



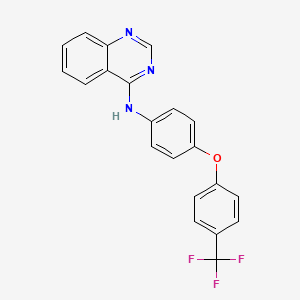
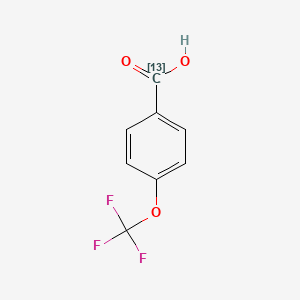
![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
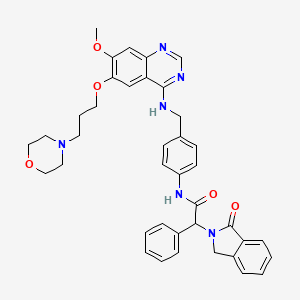
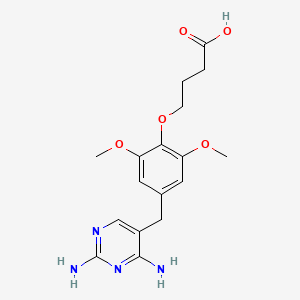
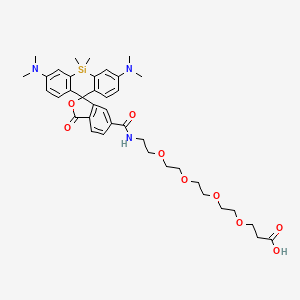
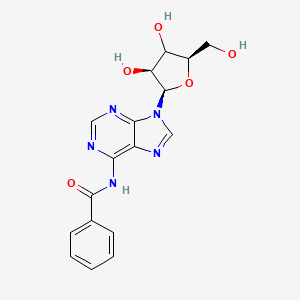

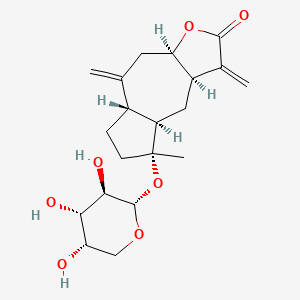
![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)

![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
